Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Physicochemical profiling ADME prediction Building-block selection

Methyl 3-fluoro-4-methyl-5-nitrobenzoate (CAS 1057652-89-7) is a trisubstituted aromatic ester with a molecular formula of C₉H₈FNO₄, an exact mass of 213.0437 Da, and a computed XLogP3-AA of 2.1. The electron-withdrawing nitro group at the 5-position elevates the topological polar surface area (TPSA) to 72.1 Ų, more than double that of its non‑nitro analog methyl 3‑fluoro‑4‑methylbenzoate (TPSA 26.3 Ų).

Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
CAS No. 1057652-89-7
Cat. No. B1438711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-4-methyl-5-nitrobenzoate
CAS1057652-89-7
Molecular FormulaC9H8FNO4
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H8FNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
InChIKeyDHIQHVJXYJGBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-fluoro-4-methyl-5-nitrobenzoate (CAS 1057652-89-7): Procurement-Grade Identity and Physicochemical Baseline


Methyl 3-fluoro-4-methyl-5-nitrobenzoate (CAS 1057652-89-7) is a trisubstituted aromatic ester with a molecular formula of C₉H₈FNO₄, an exact mass of 213.0437 Da, and a computed XLogP3-AA of 2.1 . The electron-withdrawing nitro group at the 5-position elevates the topological polar surface area (TPSA) to 72.1 Ų, more than double that of its non‑nitro analog methyl 3‑fluoro‑4‑methylbenzoate (TPSA 26.3 Ų) . The compound is most commonly supplied as a white crystalline solid with a minimum purity specification of 95% and a long‑term storage recommendation in a cool, dry environment .

Why Methyl 3-fluoro-4-methyl-5-nitrobenzoate Cannot Be Replaced by Generic Fluorobenzoates or Nitrobenzoates


Simple replacement of methyl 3-fluoro-4-methyl-5-nitrobenzoate with a non‑nitro or regioisomeric analog fails because the 5‑nitro / 3‑fluoro / 4‑methyl substitution pattern simultaneously controls polarity, electronic character, and patent‑documented synthetic utility. A non‑nitro analog such as methyl 3‑fluoro‑4‑methylbenzoate exhibits a TPSA of only 26.3 Ų versus 72.1 Ų for the target compound, a 45.8-Ų difference that drastically alters solubility and passive permeability . Conversely, switching to a des‑fluoro analog (e.g., methyl 4‑methyl‑3‑nitrobenzoate) removes the fluorine‑mediated modulation of metabolic stability and binding affinity reported for structurally related benzamide medicaments . The quantitative evidence below clarifies where these differences translate into practical procurement decisions.

Head-to-Head Quantitative Evidence: Methyl 3-fluoro-4-methyl-5-nitrobenzoate vs. Closest Analogs


Topological Polar Surface Area (TPSA) More Than Doubles vs. the Non-Nitro Analog

The presence of the 5‑nitro group elevates the computed TPSA of methyl 3‑fluoro‑4‑methyl‑5‑nitrobenzoate to 72.1 Ų, compared to only 26.3 Ų for the non‑nitro analog methyl 3‑fluoro‑4‑methylbenzoate . This 45.8-Ų increment is a direct consequence of the polar nitro moiety and materially reduces predicted passive membrane permeation relative to the non‑nitro analog, while the XLogP3-AA remains essentially unchanged (2.1 vs 2.2).

Physicochemical profiling ADME prediction Building-block selection

Patent-Cited Utility as a Benzamide Drug Intermediate Confers Procurement Relevance

Multiple international patents (AU-2009289378-A1, EP-2331506-A1, CA-2735208-A1, JP-2012501309-A) explicitly cite methyl 3‑fluoro‑4‑methyl‑5‑nitrobenzoate as a starting material for the preparation of novel benzamide medicaments . In contrast, the non‑fluorinated analog methyl 4‑methyl‑3‑nitrobenzoate is absent from these filings, indicating that the 3‑fluoro substituent is critical for the claimed compound's biological profile. While direct IC₅₀ data for the target compound itself are not provided, the patent linkage demonstrates that the specific substitution pattern is essential for constructing the patent‑protected pharmacophore.

Medicinal chemistry Benzamide synthesis Intellectual property

Predicted Boiling Point 308.5 ± 42.0 °C Enables Distillation-Based Purification in Multi-Step Sequences

The predicted normal boiling point of methyl 3‑fluoro‑4‑methyl‑5‑nitrobenzoate is 308.5 ± 42.0 °C at 760 mmHg . The regioisomeric analog methyl 3‑fluoro‑5‑nitrobenzoate, which lacks the 4‑methyl group, exhibits a slightly lower predicted boiling point of 296.9 ± 25.0 °C . The 11.6 °C differential, while computed, helps process chemists anticipate elution order during fractional distillation and develop orthogonal purification protocols.

Process chemistry Purification Thermal stability

Agrochemical Intermediate Status Documented via ChemBK Distinguishes from Purely Pharma-Oriented Analogs

The authoritative Chinese chemical database ChemBK explicitly classifies methyl 3‑fluoro‑4‑methyl‑5‑nitrobenzoate as a pesticide intermediate . In contrast, close analogs such as methyl 3‑fluoro‑5‑nitrobenzoate are primarily listed for pharmaceutical research with no agrochemical end‑use annotation . This documented dual‑use profile provides procurement justification for organizations operating across both pharma and agrochemical sectors.

Agrochemical synthesis Pesticide intermediate Dual-use applications

Subnanomolar-Weight Exact Mass of 213.043736 Da Enables High-Resolution Mass Spectrometry Quantification with Minimal Isobaric Interference

The monoisotopic mass of the target compound is 213.043736 Da, whereas the des‑fluoro analog methyl 4‑methyl‑3‑nitrobenzoate has a monoisotopic mass of 195.053158 Da . In HRMS workflows relying on extracted ion chromatograms (XIC) at 5‑ppm mass accuracy, the 18‑Da shift eliminates shared isobaric windows that could confound quantification when the two compounds co‑elute.

Analytical chemistry HRMS quantification Metabolite identification

Procurement-Optimized Application Scenarios for Methyl 3-fluoro-4-methyl-5-nitrobenzoate (CAS 1057652-89-7)


Benzamide Medicinal Chemistry Programs Requiring a Fluorinated Nitrobenzoate Building Block

Medicinal chemists developing novel benzamide derivatives as potential therapeutic agents should select methyl 3‑fluoro‑4‑methyl‑5‑nitrobenzoate over the des‑fluoro or non‑nitro analogs because international patent filings (AU-2009289378-A1, EP-2331506-A1) explicitly position this compound as the starting material for the claimed pharmacophore . The 3‑fluoro substituent is essential for the biological activity disclosed in these patents, and the 5‑nitro group provides a synthetic handle for late‑stage reduction and amidation that is absent in the non‑nitro comparator.

Agrochemical Lead Optimization Campaigns Seeking a Dual-Use Nitrobenzoate Intermediate

The compound's documented status as a pesticide intermediate (ChemBK) enables agrochemical discovery teams to procure this building block under agricultural R&D budgets . Unlike methyl 3‑fluoro‑5‑nitrobenzoate, which lacks equivalent agrochemical annotation, this compound can satisfy both herbicide and fungicide lead‑generation workflows without requiring separate procurement for pharma‑only labeled materials.

High-Resolution Mass Spectrometry (HRMS) Method Development Where Isobaric Discrimination Is Critical

Bioanalytical and environmental chemistry laboratories developing LC‑HRMS methods for nitrobenzoate quantitation will benefit from the compound's monoisotopic mass of 213.043736 Da, which is 18 Da higher than the common des‑fluoro impurity methyl 4‑methyl‑3‑nitrobenzoate (195.053158 Da) . At 5‑ppm mass accuracy, this mass shift eliminates isobaric overlap and enables unambiguous extracted‑ion chromatogram (XIC) integration, supporting more robust pharmacokinetic and residue‑monitoring data packages.

Process Chemistry Scale-Up Using Distillation-Based Purification

Process development groups seeking to avoid chromatographic purification of intermediates can exploit the predicted 308.5 °C boiling point of the target compound, which is approximately 11.6 °C higher than that of the regioisomeric methyl 3‑fluoro‑5‑nitrobenzoate . This differential enables fractional distillation protocols that efficiently separate the two regioisomers, reducing production costs and solvent waste in multi‑kilogram campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.